molecular formula C11H13NO2S B3230563 1-Tosyl-2,3-dihydro-1H-pyrrole CAS No. 130719-30-1

1-Tosyl-2,3-dihydro-1H-pyrrole

Cat. No.: B3230563
CAS No.: 130719-30-1
M. Wt: 223.29 g/mol
InChI Key: XYMRZTIWXWDRCG-UHFFFAOYSA-N
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Description

1-Tosyl-2,3-dihydro-1H-pyrrole: is a heterocyclic organic compound that features a pyrrole ring with a tosyl group attached to the nitrogen atom The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis

Scientific Research Applications

1-Tosyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Safety and Hazards

The safety information for 1-Tosyl-2,3-dihydro-1H-pyrrole includes the following: it is a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The ring-opening of 1-tosyl-2,3-dihydro-1H-pyrroles by selective cleavage of the C(sp2)–N bond and subsequent annulation have been achieved, offering a new avenue for cycloaddition through the ring-opening of non-strained-ring-based units . This could open up new possibilities for the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Tosyl-2,3-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-pyrrole with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

1-Tosyl-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-tosyl-2,3-dihydro-1H-pyrrole in chemical reactions involves the activation of the pyrrole ring by the tosyl group. This activation facilitates various reactions, such as electrophilic aromatic substitution and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Uniqueness:

1-Tosyl-2,3-dihydro-1H-pyrrole is unique due to its specific reactivity patterns and the ability to participate in a wide range of chemical reactions

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2,4-8H,3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMRZTIWXWDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to Barbasiewicz et al. (Organometallics, published on Web Jun. 17, 2006), a solution of 88 mg (0.35 mmol) N,N-diallyl 4-methylbenzenesulfonamide and 11.2 mg (0.018 mmol) [RuCl2(ImH2Mes)(8-quinolinylmethylene)] in 17.5 ml dichloromethane was stirred at room temperature. To monitor the conversion and selectivity, 0.2-ml samples were taken were after 4 h and 24 h. Each sample was filtered over a silica gel pad, the filtrate was evaporated to dryness and analyzed by GC as described in Example 12. After 4 h (2% conversion), 0.6% of the title compound and 0.3% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole and after 24 h (3% conversion) 1.5% of the title compound and 0.5% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole were formed.
[Compound]
Name
Organometallics
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0 (± 1) mol
Type
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Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(ImH2Mes)(8-quinolinylmethylene)
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17.5 mL
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Synthesis routes and methods II

Procedure details

A solution of 257 mg (1.02 mmol) N,N-diallyl 4-methylbenzenesulfonamide (prepared according to S. Varray, R. Lazaro., J. Matinez, F. Lamaty, Organometallics 2003, 22, 2426-2435) and 19 mg (0.03 mmol) [RuCl2(ImH2Mes)((4-chloro-2-trifluoromethyl-8-quinolinyl)methylene)] in 5 ml toluene was stirred at 110° C. To monitor the conversion and selectivity, 0.2-ml samples were taken were after 1 h and 4 h. Each sample was filtered over a silica gel pad, the filtrate was evaporated to dryness and analyzed by GC (column: DB-1701; injector: 260° C.; detector: 260°; oven: 70 to 250° C./5° C. per min; carrier gas: H2 (60 kPa); retention times: 15.5 min N,N-diallyl 4-methylbenzenesulfonamide, 24.5 min 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole, 25.5 min 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole). After 1 h (98% conversion), 96% of the title compound and 2% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole and after 4 h (100% conversion) 92% of the title compound and 8% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole were formed. 1H-NMR of 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole (300 MHz, C6D6): 2.43 (s, 3H); 4.12 (s, 4H); 5.65 (s, 2H); 7.32 (d, J=8.3 Hz, 2H); 7.73 (d, J=8.3 Hz, 2H). 1H-NMR of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole (300 MHz, C6D6): 2.40-2.55 (m, 2H); 2.43 (s, 3H); 3.48 (t, J=8.9 Hz, 2H); 5.10-5.15 (m, 1H); 8.35-8.40 (m, 1H); 7.32 (d, J=8.3 Hz, 2H); 7.67 (d, J=8.3 Hz, 2H).
Quantity
257 mg
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(ImH2Mes)((4-chloro-2-trifluoromethyl-8-quinolinyl)methylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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5 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

1.37 kg (8.0 mol) of toluenesulphonamide in 6 l of toluene are introduced into a further 20 l HC4 vessel having a distillation bridge. The mixture is treated with 3.2 kg of 45% strength sodium hydroxide solution, 0.8 l of water and 130.5 g of tetrabutylammonium hydrogensulphate, heated to a maximum internal temperature of 40° C. and vacuum is applied. The previously obtained dichloromethane solution (15.21) is then added dropwise in the course of 1.5 hours and the dichloromethane is removed by distillation at 450 mbar at the same time (bath temperature: 60° C.). During the distillation, foam formation takes place. At the end, a solution with an internal temperature of 33-40° C. is present. After completion of the addition, further dichloromethane is removed by distillation until distillate barely still passes over (time: about 85 minutes; internal temperature 40° C. with a bath temperature of 60° C. at the end). The vessel contents are then transferred whilst still warm to a separating funnel and the vessel is rinsed at 50° C. with 5 l of water and 2 l of toluene. Before the phase separation, the solid constituents in the intermediate phase are filtered off with suction and washed with 0.5 l of toluene. The organic phase is washed with 2.4 l of water with stirring, separated off and evaporated to dryness in a rotary evaporator. The solid residue (1758 g) is suspended in 1.6 l of methanol at a bath temperature of 50° C., the suspension is transferred to a 10 l flask having a plane-ground joint and the flask is rinsed with 2.4 l of diisopropyl ether. The mixture is warmed to reflux temperature (59° C.) and stirred for a further 30 minutes under reflux. The suspension is cooled to 0° C., stirred at 0° C. for 1 hour, filtered off with suction and washed with 0.8 l of a cold mixture of methanol/diisopropyl ether (1:1.5). The crystallizate is dried at 50° C./400 mbar under a nitrogen atmosphere.
Quantity
1.37 kg
Type
reactant
Reaction Step One
Quantity
6 L
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.8 L
Type
reactant
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130.5 g
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tosyl-2,3-dihydro-1H-pyrrole
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Reactant of Route 6
1-Tosyl-2,3-dihydro-1H-pyrrole

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